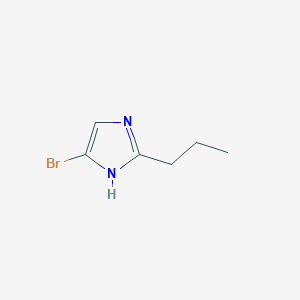

5-bromo-2-propyl-1H-imidazole

Descripción

Significance of Imidazole (B134444) Scaffolds in Modern Organic Chemistry

The imidazole nucleus is a fundamental structural motif found in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine. semanticscholar.orgbiomedpharmajournal.org This prevalence in nature has inspired chemists to explore the synthesis and application of a multitude of imidazole derivatives. nih.gov The imidazole ring is aromatic and possesses an amphoteric nature, meaning it can act as both an acid and a base. biomedpharmajournal.org This characteristic, along with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it a valuable component in the design of new therapeutic agents and functional materials. semanticscholar.org

The versatility of the imidazole scaffold is further enhanced by the relative ease with which it can be substituted at various positions, allowing for the creation of extensive compound libraries for screening and optimization. rsc.org Synthetic methodologies for constructing the imidazole ring are well-established and continue to be refined, with techniques ranging from classical condensation reactions to modern metal-catalyzed cross-couplings and microwave-assisted syntheses. ajrconline.orgsemanticscholar.orgorganic-chemistry.org This synthetic accessibility has cemented the role of imidazole derivatives as indispensable tools in contemporary organic chemistry. ull.es

Overview of Halogenated Heterocyclic Compounds in Academic Research

Halogenated heterocyclic compounds are organic molecules that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) as part of a cyclic structure that includes an atom other than carbon. sigmaaldrich.com The incorporation of halogens into heterocyclic systems can profoundly influence their physical, chemical, and biological properties. mdpi.com Halogen atoms can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. evitachem.com

In synthetic chemistry, halogens serve as versatile functional groups, acting as reactive handles for a wide range of transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. sigmaaldrich.comdur.ac.uk This reactivity allows for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery and materials science. dur.ac.uk The unique electronic properties of halogens also enable them to participate in halogen bonding, a non-covalent interaction that is increasingly being recognized for its importance in crystal engineering and molecular recognition.

Research Trajectories of 5-Bromo-2-propyl-1H-imidazole within Contemporary Chemical Science

This compound is a specific example of a substituted and halogenated imidazole. Its structure features a propyl group at the 2-position and a bromine atom at the 5-position of the imidazole ring. The propyl group increases the lipophilicity of the molecule compared to simpler imidazoles. The bromine atom not only introduces steric bulk but also significantly alters the electronic properties of the imidazole ring and provides a site for further chemical modification.

Research involving this compound and its analogs often focuses on its utility as a building block in the synthesis of more complex molecules. The presence of the reactive bromine atom makes it a key intermediate for creating a diverse range of derivatives through reactions like substitution and cross-coupling. While specific, extensive research findings on this compound itself are not widely documented in publicly available literature, its structural motifs are present in compounds investigated for various applications. For instance, related bromo-substituted imidazole derivatives have been explored in the synthesis of potential therapeutic agents. nih.govajrconline.org The study of such compounds contributes to the broader understanding of structure-activity relationships in medicinal chemistry and the development of new synthetic methodologies.

Below are the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₉BrN₂ |

| Molecular Weight | 189.05 g/mol |

| SMILES String | CCCc1ncc(Br)[nH]1 |

| InChI Key | QXVQJTAEJKKNGJ-UHFFFAOYSA-N |

| Data sourced from sigmaaldrich.com |

The synthesis of related bromo-substituted imidazoles often involves the direct bromination of an imidazole precursor using reagents like N-bromosuccinimide (NBS). evitachem.comgoogle.com For example, the synthesis of 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid is achieved by brominating 4-methyl-1H-imidazole-5-carboxylic acid. A similar strategy could likely be employed for the synthesis of this compound.

The research trajectory for compounds like this compound is therefore intertwined with the ongoing quest for new bioactive molecules and advanced materials. Its value lies in its potential as a versatile intermediate, enabling the exploration of chemical space and the generation of novel molecular architectures with tailored properties.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-propyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-3-6-8-4-5(7)9-6/h4H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVQJTAEJKKNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 2 Propyl 1h Imidazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of 5-bromo-2-propyl-1H-imidazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. The imidazole (B134444) ring, being an aromatic five-membered ring with two nitrogen atoms, presents a unique electronic environment that influences the chemical shifts of nearby nuclei. uib.nochemsociety.org.ng

In the ¹H NMR spectrum of this compound, specific resonances are expected for the propyl chain protons and the lone proton on the imidazole ring. The propyl group (CH₃CH₂CH₂) would give rise to three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group directly attached to the imidazole ring. The single proton at the C4 position of the imidazole ring is expected to appear as a singlet in the aromatic region of the spectrum. The broad signal of the N-H proton of the imidazole ring can also be observed, though its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole C4-H | ~7.10 | Singlet (s) |

| Propyl -CH₂- (attached to C2) | ~2.60 | Triplet (t) |

| Propyl -CH₂- | ~1.70 | Sextet |

| Propyl -CH₃ | ~0.90 | Triplet (t) |

| Imidazole N-H | Variable (e.g., 10-12) | Broad Singlet (br s) |

Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are anticipated. The imidazole ring itself will show three signals: one for the C2 carbon bearing the propyl group, one for the C5 carbon attached to the bromine atom, and one for the C4 carbon. The carbon attached to the electronegative bromine atom (C5) is expected to be significantly shielded (shifted to a lower ppm value) compared to its non-halogenated counterpart. Conversely, the C2 carbon, being part of the C=N bond and adjacent to the other nitrogen, will appear further downfield. chemsociety.org.ng The propyl group will contribute three additional signals corresponding to its three carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Imidazole C2 | ~150 |

| Imidazole C4 | ~121 |

| Imidazole C5 | ~105 |

| Propyl -CH₂- (attached to C2) | ~28 |

| Propyl -CH₂- | ~23 |

| Propyl -CH₃ | ~14 |

Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.

In modern structural analysis, a powerful approach involves the correlation of experimentally obtained NMR data with theoretical data calculated using quantum chemical methods. researchgate.net Techniques like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method are employed to predict ¹H and ¹³C NMR chemical shifts for a proposed structure. rsc.org

This process begins with the optimization of the molecule's geometry at a specific level of theory. rsc.org Subsequently, the NMR shielding tensors are calculated, from which the chemical shifts are derived. rsc.org A strong correlation between the experimental spectrum and the calculated spectrum for this compound would provide a very high degree of confidence in the structural assignment. rsc.orgnih.gov This comparative analysis is particularly useful for unambiguously assigning specific signals and for understanding the electronic effects of substituents, such as the bromine atom and propyl group, on the imidazole ring.

Mass Spectrometry Techniques for Molecular Mass Confirmation

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. For this compound (C₆H₉BrN₂), the expected monoisotopic mass is approximately 188.00 g/mol , with an average molecular weight of 189.05 g/mol . sigmaaldrich.com A key feature in the mass spectrum of a bromo-compound is the characteristic isotopic pattern of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. It is frequently used to analyze imidazole derivatives. An LC-MS method for this compound would involve injecting a sample onto an HPLC column (e.g., a C18 reverse-phase column) where it is separated from impurities. The eluent from the column is then introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where the molecule is ionized. The mass analyzer then detects the protonated molecule [M+H]⁺, confirming the molecular weight. For this compound, ions at m/z 189 and 191 would be expected, corresponding to the two bromine isotopes. This technique is also invaluable for monitoring the progress of synthesis reactions and assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone analytical technique, particularly suitable for volatile and thermally stable compounds like many halogenated imidazoles. uib.nochemsociety.org.ngscience.gov In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a capillary column. As the separated components elute from the column, they enter the mass spectrometer, are typically ionized by Electron Ionization (EI), and detected. The resulting mass spectrum shows the molecular ion peak and a series of fragment ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, further confirming its identity by comparing it to library spectra or by manual interpretation. grafiati.com The analysis of this compound by GC-MS would be expected to show the characteristic [M]⁺ and [M+2]⁺ peaks and fragmentation patterns corresponding to the loss of the propyl chain or other parts of the molecule.

Chromatographic Purity Assessment and Separation Methods

Chromatographic techniques are indispensable for separating individual components from a mixture, making them ideal for assessing the purity of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for separating and quantifying compounds in a liquid sample. advancechemjournal.com The method relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. advancechemjournal.com The separation is based on the differential interactions of the analytes with the stationary phase, which can be tailored by selecting appropriate column chemistry and mobile phase composition. advancechemjournal.com

For the analysis of imidazole derivatives, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water or buffer with methanol (B129727) or acetonitrile (B52724). mdpi.com The separation of various imidazole anti-infective drugs has been successfully achieved using a Thermo Scientific® BDS Hypersil C8 column with a mobile phase of methanol and a potassium phosphate (B84403) buffer (pH 3.2). mdpi.com Another study on 1,3-substituted imidazoles utilized an Agilent Zorbax SB-Phenyl column, demonstrating the versatility of stationary phase selection for optimizing separation. nih.gov Detection is often performed using a UV detector, with wavelengths set to capture the chromophoric imidazole ring; for instance, detection at 220 nm or 300 nm has been reported for different imidazole compounds. mdpi.comptfarm.pl

Table 1: Examples of HPLC Conditions for the Analysis of Imidazole Analogues

| Analyte/Class | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|---|

| Imidazole Anti-Infectives | Thermo Scientific® BDS Hypersil C8 (5 µm) | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 | 1.0 | UV at 300 nm | mdpi.com |

| 1,3-Substituted Imidazoles | Agilent Zorbax SB-Phenyl (5 µm) | 20 mmol Trifluoroacetic Acid (TFA) and 5% Acetonitrile (ACN) | Not Specified | Mass Spectrometry (MS) | nih.gov |

| Imidazole Antifungal Enantiomers | CHIRALCEL OJ (10 µm) | Hexane with alcohol modifiers (e.g., 2-propanol, ethanol) | 0.8 | UV at 220 nm | ptfarm.pl |

| Azole Drugs | Luna C₁₈ | Phosphate buffer (pH 2.5) and Methanol | Not Specified | Diode-Array Detector (DAD) at 210 nm | tandfonline.com |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). austinpublishinggroup.com This innovation results in significantly higher resolution, greater sensitivity, and much faster analysis times. austinpublishinggroup.comijsrtjournal.com The increased efficiency allows for more detailed purity profiling and the ability to process more samples in a shorter period. ijsrtjournal.com

The analysis of imidazole derivatives benefits greatly from the enhanced capabilities of UPLC. A method for determining imidazoles in cigarette additives used an Acquity UPLC BEH HILIC column with an isocratic mobile phase of acetonitrile and ammonium (B1175870) formate. researchgate.net In another application, various imidazole derivatives were separated on a Waters Acquity UPLC HSS T3 column using a gradient of water and methanol, both containing 0.1% formic acid, which was found to provide better separation than acetonitrile. wiley.com The increased peak concentration and reduced dispersion in UPLC are particularly advantageous for mass spectrometry (MS) detection, leading to enhanced ionization efficiency and greater sensitivity. ijsrtjournal.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, are powerful non-destructive methods for identifying the functional groups present in a molecule. They measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific bond types and their chemical environment.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a molecular "fingerprint." For this compound, key vibrational modes can be predicted based on data from analogous structures.

Studies on substituted imidazoles show characteristic peaks for the imidazole ring and its substituents. researchgate.net The stretching vibrations of C-N bonds within the imidazole ring are typically observed in the 1335–1250 cm⁻¹ region. researchgate.net Aromatic C-H stretching from the imidazole ring appears between 3120 cm⁻¹ and 2840 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations from the propyl group are expected in the 3000-2850 cm⁻¹ range. researchgate.net Furthermore, analysis of 5-bromo-salicylic acid has helped in assigning vibrations involving bromine, which are typically found at lower wavenumbers. mdpi.com

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While FT-IR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy is more sensitive to nonpolar, symmetric bonds.

In the analysis of imidazole analogues, FT-Raman provides crucial data. For an anticonvulsant agent containing an imidazole moiety, C-H stretching vibrations were observed in the Raman spectrum at 3023, 2980, 2930, and 2880 cm⁻¹. mdpi.com The complete vibrational profile obtained by combining FT-IR and FT-Raman allows for a more confident and detailed assignment of all fundamental vibrational modes of the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Imidazole Analogues

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| Imidazole N-H | Stretching | ~3132 | FT-IR | researchgate.net |

| Aromatic C-H (Imidazole) | Stretching | 3120–3000 | FT-IR / FT-Raman | researchgate.netmdpi.com |

| Aliphatic C-H (Propyl) | Stretching | 3000–2850 | FT-IR / FT-Raman | researchgate.netmdpi.com |

| Imidazole C=N | Stretching | ~1605 | FT-IR | |

| Imidazole Ring | C-C / C-N Stretching | 1500–1250 | FT-IR | researchgate.net |

| C-H (Propyl) | Scissoring / Bending | 1460–1430 | FT-IR | researchgate.net |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unequivocal proof of structure by mapping electron density to locate each atom, yielding exact bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. acs.org

While specific crystal structure data for this compound is not publicly available, extensive studies on its analogues provide a clear indication of its likely solid-state characteristics. For example, various 1,2,4,5-tetraaryl substituted imidazoles have been shown to crystallize in the monoclinic system with the space group P2₁/n. researchgate.net Other complex substituted imidazoles have been found to crystallize in both monoclinic (space group I2/a) and triclinic (space group P-1) systems. sapub.org The crystal structure of 1H-imidazole-1-methanol was also solved and found to have monoclinic (P2₁/n) symmetry. nih.gov These studies demonstrate that imidazole derivatives form well-defined crystal lattices stabilized by various intermolecular forces, including hydrogen bonding. nih.govacs.org The analysis of frameworks based on 2-propyl-1H-imidazole-4,5-dicarboxylate further confirms the ability of the propyl-imidazole core to form ordered, three-dimensional structures. acs.org

Table 3: Crystallographic Data for Representative Imidazole Analogues

| Compound | Crystal System | Space Group | Key Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-(4-Bromophenyl)-1-(3-chloro-2-methylphenyl)-4,5-diphenyl-1H-imidazole | Monoclinic | P 2₁/n | a=10.02Å, b=17.76Å, c=13.88Å, β=101.99° | researchgate.net |

| 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | Monoclinic | I2/a | a=22.17Å, b=8.16Å, c=25.73Å, β=112.53° | sapub.org |

| 2-(4-Fluorophenyl)-4,5-diphenyl-1-(4-trifluoro)-phenyl-1H-imidazole | Triclinic | P-1 | a=9.24Å, b=13.44Å, c=19.75Å, α=90.46°, β=99.53°, γ=106.21° | sapub.org |

| 1H-imidazole-1-methanol | Monoclinic | P2₁/n | a=12.23Å, b=5.84Å, c=19.26Å, β=100.99° | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing imidazole-containing compounds. The absorption of UV-Vis radiation by these molecules is primarily due to electronic transitions within the imidazole ring's conjugated π-system and non-bonding electron systems. Specifically, these absorptions correspond to π→π* and n→π* transitions. mdpi.com The position and intensity of the absorption maxima (λmax) are highly sensitive to the nature and position of substituents on the imidazole core.

The parent compound, imidazole, exhibits a characteristic absorption peak in the UV region at approximately 209 nm in a methanol-water solution. mdpi.com This absorption is attributed to the π→π* electron transition of the C=N bond within the heterocyclic ring. mdpi.com The introduction of substituents onto the imidazole ring can cause a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift).

For instance, alkyl substitution on the imidazole ring typically results in a modest red shift. A study on 4-methyl-imidazole revealed a characteristic absorption peak at 217 nm, a shift from the 209 nm peak of unsubstituted imidazole, which is attributed to the electronic effect of the methyl group. mdpi.com It can be inferred that the 2-propyl group, being a larger alkyl substituent, would likewise contribute to a bathochromic shift in the spectrum of this compound.

The following table summarizes the UV-Vis absorption data for imidazole and some of its substituted analogues, illustrating the effects of different functional groups on the absorption spectrum.

Interactive Data Table: UV-Vis Absorption of Imidazole and Analogues

| Compound Name | Substituents | Solvent | λmax (nm) | Transition Type (Inferred) | Reference |

| Imidazole | None | 2% Methanol/Water | 209 | π→π | mdpi.com |

| 4-Methyl-1H-imidazole | 4-Methyl | 2% Methanol/Water | 217 | π→π | mdpi.com |

| Imidazole-2-carbaldehyde | 2-Carbaldehyde | Water | 280 | n→π | mdpi.com |

| 4-Methyl-imidazole-2-carbaldehyde | 4-Methyl, 2-Carbaldehyde | Water | 282 | n→π | mdpi.com |

This table is based on available data for analogous compounds to illustrate substituent effects.

Biological Activities and Medicinal Chemistry Applications of 5 Bromo 2 Propyl 1h Imidazole and Its Derivatives

Comprehensive Evaluation of Pharmacological Activities of Imidazole (B134444) Derivatives

The versatile structure of the imidazole ring allows for substitutions that can significantly modulate its biological effects. The presence of a bromine atom at the 5-position and a propyl group at the 2-position of the imidazole ring in 5-bromo-2-propyl-1H-imidazole suggests the potential for a range of pharmacological activities, drawing from the known properties of other substituted imidazoles.

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)

While specific studies on the antimicrobial properties of this compound are not extensively documented, the broader class of imidazole derivatives is well-known for its antimicrobial effects. myskinrecipes.com this compound itself is noted as an intermediate in the synthesis of compounds explored for their antimicrobial and antifungal properties. myskinrecipes.com

Research on related compounds provides insight into potential activity. For instance, a series of oxazole and imidazole derivatives prepared from 6-bromo-2-chloro-3-formylquinoline demonstrated remarkable biological activity against both gram-negative and gram-positive bacteria, as well as fungal microorganisms. asianpubs.org Similarly, studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown that the introduction of a bromine atom can significantly enhance antimicrobial activity. Specifically, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole exhibited a 32-fold increase in activity against S. aureus, a 16-fold increase against MRSA, and an 8-fold increase against C. albicans compared to its non-brominated counterpart. mdpi.com

Nitroimidazole derivatives are a notable class of antimicrobial drugs effective against both Gram-negative and Gram-positive bacteria. nih.gov The synthesis of hybrids combining 5-nitroimidazole with other heterocyclic moieties has yielded compounds with significant antibacterial activities. nih.gov The general trend observed in some series of N-alkylimidazole derivatives is that an increase in the hydrophobicity, often by increasing the length of the alkyl chain, leads to better antimicrobial activity, likely by facilitating better binding to bacterial cellular membranes. nih.gov

With regard to antifungal activity, new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have been synthesized and evaluated, with some showing more potent activity than the reference compound fluconazole against various Candida species. nih.gov Furthermore, novel benzimidazole-triazole compounds have demonstrated moderate antifungal activity against several Candida strains. nih.gov The data from these related compounds suggest that derivatives of this compound could possess significant antimicrobial efficacy.

Table 1: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Activity/MIC Values | Reference(s) |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | S. aureus, MRSA, C. albicans | MIC < 1 µg/mL against staphylococci; MIC 3.9 µg/mL against C. albicans | mdpi.com |

| 5-Nitroimidazole/pyrrole hybrids | E. coli, Multi-drug resistant S. aureus | MIC values of 40–70 µM against E. coli; 20–40 µM against S. aureus | nih.gov |

| Aromatic biphenyl ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol | Candida albicans, non-albicans Candida species | More active than fluconazole; MIC mean values of 1.7 ± 1.4 μg mL⁻¹ vs C. albicans | nih.gov |

| N-alkylimidazole derivatives | Gram-negative and Gram-positive bacteria | Moderate activity; increased activity with longer alkyl chains | nih.gov |

Antiviral Properties (e.g., Anti-HIV)

The antiviral potential of imidazole derivatives has been a subject of considerable research, although specific data for this compound is not available. Studies on related structures indicate that the imidazole scaffold is a promising backbone for the development of antiviral agents.

For instance, a series of novel 1-substituted-5-aryl-1H-imidazoles were synthesized and screened for their anti-HIV activity. Several of these derivatives showed more than 50% inhibition of the HIV strain at a 10 μM concentration. While the specific substitutions are different from the compound of interest, this highlights the potential of the substituted imidazole core in anti-HIV drug discovery.

Anticancer and Antitumor Potential

Imidazole-based compounds are attractive targets in the design of novel anticancer agents. rsc.org The cytotoxic activity of various imidazole derivatives has been evaluated against multiple cancer cell lines, demonstrating their potential to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and cell cycle arrest. rsc.orgnih.gov

For example, a novel series of N-1 arylidene amino imidazole-2-thiones were synthesized and screened for their cytotoxic activity against MCF-7 breast cancer, HepG2 liver cancer, and HCT-116 colon cancer cell lines. One compound, 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, was found to be the most potent against all three cell lines, with IC₅₀ values less than 5 μM. nih.gov DNA flow cytometric analysis revealed that some of these derivatives induce pre-G1 apoptosis and cell cycle arrest at the G2/M phase. nih.gov

Furthermore, certain benzimidazole derivatives have shown high cytotoxic activity against MCF-7 cell lines and moderate activity against HCT-116 cell lines. waocp.org A separate study on a different benzimidazole derivative reported high cytotoxic effects against HepG2 and A549 cancer cell lines, with IC₅₀ values of 15.58 and 15.80 µM, respectively. jksus.org These findings underscore the potential of the imidazole scaffold, and by extension, derivatives of this compound, as a source of new anticancer agents.

Table 2: Anticancer Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity/IC₅₀ Values | Reference(s) |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7, HepG2, HCT-116 | IC₅₀ < 5 μM | nih.gov |

| Benzimidazole derivative 4 | MCF-7, HCT-116 | IC₅₀ = 8.86±1.10 μg/mL (MCF-7); IC₅₀ = 24.08±0.31 μg/mL (HCT-116) | waocp.org |

| Benzimidazole derivative se-182 | HepG2, A549 | IC₅₀ = 15.58 µM (HepG2); IC₅₀ = 15.80 µM (A549) | jksus.org |

Anti-Inflammatory Effects

This compound is described as a key intermediate in the development of potential therapeutic agents that target enzymes and receptors involved in inflammatory and immune responses. myskinrecipes.com This suggests that derivatives of this compound are of interest for their anti-inflammatory properties.

While direct studies on this compound are lacking, research on other brominated compounds and imidazole derivatives supports this potential. For instance, a newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was shown to inhibit the production of inflammatory mediators in lipopolysaccharide-activated microglial cells. nih.gov Additionally, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized, with most of them effectively inhibiting the LPS-induced production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in RAW264.7 cells. nih.gov Another study on new benzimidazole derivatives investigated their inhibitory effects on various inflammatory enzymes and the secretion of TNF-α and IL-6, with some compounds showing effective inhibition. researchgate.net

Antitubercular Activity against Mycobacterium tuberculosis (including drug-resistant strains)

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Imidazole derivatives have shown promise in this area. Although there is no specific data on the antitubercular activity of this compound, studies on other imidazole-based compounds are encouraging.

A series of imidazole-based compounds were synthesized and screened against Mycobacterium tuberculosis, with one compound exhibiting very good in vitro antitubercular activity, suggesting it could be a lead for further optimization. nih.gov Another study on novel imidazole derivatives showed that some compounds had moderate to strong activity against Mycobacterium tuberculosis. wisdomlib.org Furthermore, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened, and a compound with an imidazole ring at the 2-position showed significant inhibitory action against both the susceptible H37Rv strain and multidrug-resistant (MDR) strains of M. tuberculosis, with MIC values of 4 and 16 µg/mL, respectively. nih.gov

Other Therapeutic Potentials (e.g., Anthelmintic, Antidiabetic, Anticonvulsant, Antihypertensive)

The structural diversity of imidazole derivatives has led to the exploration of their potential in a wide range of other therapeutic areas.

Anthelmintic Activity: A series of 2-substituted-4,5-diphenyl imidazoles were synthesized and screened for anthelmintic activity. Several of these compounds showed significant activity compared to the standard drugs albendazole and piperazine citrate. researchgate.net

Antidiabetic Activity: A new imidazole chloro derivative was synthesized and evaluated for its antidiabetic activity in alloxan-induced diabetic rats. The compound was found to significantly decrease blood glucose levels. ijpcbs.com Other studies on imidazoline derivatives have also reported potent antihyperglycemic activity in a rat model of type 2 diabetes. nih.gov Additionally, the benzimidazole derivatives albendazole and lansoprazole have been investigated for their potential antidiabetic activity. nih.gov

Anticonvulsant Activity: Some substituted indolo-imidazoles have been synthesized and screened for their anticonvulsant activity using the Maximal Electroshock Method. jocpr.com While the specific substitutions differ, this indicates the potential of the imidazole core in developing anticonvulsant drugs. Other studies on N-substituted alpha,alpha-diamino acid derivatives have also shown excellent anticonvulsant activity. nih.gov

Antihypertensive Activity: A series of 1H-benzo[d]imidazole analogues were synthesized and evaluated for their vasorelaxant and antihypertensive effects. One of the nitro derivatives was found to be the most potent, with a significant dose-dependent antihypertensive effect in spontaneously hypertensive rats. nih.gov

Mechanism of Action and Molecular Interactions

Cyclooxygenase-2 (COX-2) Inhibition: The imidazole scaffold is a well-established pharmacophore found in numerous selective COX-2 inhibitors. researchgate.netdntb.gov.ua These inhibitors are a cornerstone of anti-inflammatory therapy. mdpi.com The selectivity for COX-2 over the COX-1 isoform is crucial for reducing gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.gov While direct binding data for this compound is not extensively detailed in the available literature, structure-activity relationship studies of various imidazole-containing compounds demonstrate their potential to act as potent COX-2 inhibitors. For instance, certain 1,5-diarylimidazole derivatives have shown significant COX-2 inhibitory activity, with IC50 values in the micromolar range. nih.gov The general structure required for COX-2 selectivity often involves a central heterocyclic ring (like imidazole) flanked by specific aryl groups that can interact with the active site of the enzyme. mdpi.comresearchgate.net

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Imidazoline analog 17 | - | 0.3 | - |

| Imidazoline-5-one 22 | - | 0.090 | - |

| Imidazoline-5-one 23 | - | 0.087 | - |

| Imidazoline-5-one 24 | - | 0.092 | - |

| Celecoxib (Reference) | - | 0.091 | - |

Data adapted from studies on various imidazole-based COX-2 inhibitors. nih.gov The selectivity index is calculated as (IC50 COX-1 / IC50 COX-2).

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation: Potentiators are a class of drugs that enhance the function of the CFTR protein, an ion channel crucial for maintaining fluid and electrolyte balance across epithelial surfaces. Mutations in the CFTR gene cause cystic fibrosis. mdpi.com While some small molecules are known to potentiate CFTR function, specific data linking this compound or its direct derivatives to CFTR potentiation is limited. However, the search for novel CFTR modulators is an active area of research, and various heterocyclic compounds are being explored. mdpi.comnih.gov Additive potentiation effects have been observed with certain novel small molecules in conjunction with approved drugs like VX-770, suggesting they act via distinct mechanisms. mdpi.comnih.gov

The primary mechanism by which imidazole-based COX-2 inhibitors exert their effect is through the blockade of the cyclooxygenase enzyme. mdpi.com This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. mdpi.com By selectively inhibiting the COX-2 isoform, which is predominantly expressed at sites of inflammation, these compounds reduce the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1 in the gastrointestinal tract and platelets. nih.gov

The interaction with COX-2 involves binding within the enzyme's active site. This binding prevents the substrate, arachidonic acid, from accessing the catalytic residues, thereby halting prostaglandin synthesis. This targeted modulation of the prostaglandin pathway is the foundation of the anti-inflammatory and analgesic properties of this class of compounds.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to its protein target. arabjchem.org Such studies have been instrumental in understanding the interactions of imidazole derivatives at the molecular level. arabjchem.orgresearchgate.net

For COX-2 inhibitors, docking studies reveal that the imidazole core and its substituents form critical interactions with amino acid residues in the enzyme's active site. ekb.eg Key interactions often include:

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond donors or acceptors, often interacting with residues like Arg120 and Tyr355 in the COX-2 active site. nih.govekb.eg

Hydrophobic Interactions: Substituents on the imidazole ring, such as the propyl group in this compound, can fit into hydrophobic pockets within the active site, interacting with residues like Val349, Leu352, and Phe518. ekb.eg These interactions are crucial for the stability of the ligand-enzyme complex.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains, which can enhance binding affinity.

Docking studies on various imidazole derivatives have shown favorable binding energies and strong affinity towards the active pockets of their target enzymes, supporting their potential as effective inhibitors. arabjchem.orgaabu.edu.jo

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. jopir.in For this compound, the specific substituents at positions 2 and 5 are critical determinants of its pharmacological profile.

The biological activity of the imidazole core is significantly modulated by the nature and position of its substituents. chemijournal.com

Influence of the 5-Bromo Substituent: Halogenation is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties. The bromine atom at the C5 position of the imidazole ring can influence activity in several ways:

Increased Lipophilicity: The bromine atom increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.

Enhanced Binding Affinity: As mentioned, bromine can form halogen bonds with the target protein, contributing to a stronger and more specific interaction. Studies on other heterocyclic compounds have shown that derivatives bearing a bromine atom can be more potent inhibitors. nih.govmdpi.com

Electronic Effects: The electron-withdrawing nature of bromine can alter the electronic distribution of the imidazole ring, potentially influencing its pKa and its ability to form hydrogen bonds.

Influence of the 2-Propyl Substituent: The alkyl group at the C2 position plays a vital role, primarily through steric and hydrophobic interactions.

Hydrophobic Interactions: The n-propyl group is a hydrophobic moiety that can occupy a corresponding hydrophobic pocket in the active site of a target enzyme like COX-2. SAR studies on other inhibitors have demonstrated that the size and shape of the alkyl group at this position can significantly impact potency. nih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For imidazole-based COX-2 inhibitors, the key pharmacophoric features can be defined as follows:

The Imidazole Ring: This central heterocyclic scaffold is a critical component. Its nitrogen atoms can serve as key hydrogen bond donors and acceptors, anchoring the molecule within the active site of the target enzyme. researchgate.net

Substituent at C2 (e.g., Propyl group): This position often requires a group capable of engaging in hydrophobic interactions. The propyl group fulfills this role, fitting into a hydrophobic channel of the enzyme.

Substituent at C5 (e.g., Bromo group): This position can accommodate a group that enhances binding affinity, such as a halogen atom capable of forming halogen bonds or other specific interactions.

The combination of the central aromatic, hydrogen-bonding imidazole core with appropriately positioned hydrophobic (propyl) and halogen (bromo) substituents defines the essential structural requirements for the biological activity of this compound and its derivatives.

Optimization of Substituted Imidazole Derivatives for Improved Potency and Selectivity

The imidazole scaffold is a versatile foundation in medicinal chemistry, offering multiple sites for modification to enhance biological activity. researchgate.net Structure-activity relationship (SAR) studies are crucial for rationally designing imidazole derivatives with improved potency and selectivity. Key molecular features, such as substitutions on the imidazole ring, significantly influence the pharmacological properties of these compounds. researchgate.netjopir.in

Optimization strategies often involve modifying substituents at various positions of the imidazole core to enhance interactions with biological targets like enzymes and receptors. researchgate.net For instance, the introduction of different alkyl or aryl groups can alter the compound's lipophilicity, electronic distribution, and steric profile, thereby affecting its binding affinity and selectivity. In one study, the substitution at position 4 of an imidazole-2-thione ring with a 4-chlorophenyl group, instead of an unsubstituted phenyl group, significantly increased topoisomerase inhibitory activity, suggesting that specific substitutions can enhance the molecule's fit within a protein's active site. tandfonline.com

Furthermore, structural modifications can be guided by computational methods like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking to predict how changes will affect biological activity. mdpi.comtandfonline.com For example, research on benzimidazole derivatives targeting FMS-like tyrosine kinase 3 (FLT3) showed that a 1, 3, 5-substituted phenyl group was preferred over a 1, 3, 4-substituted one, as it better occupied a hydrophobic pocket in the kinase's binding site. tandfonline.com The process of optimizing potency and selectivity is iterative, involving design, synthesis, and biological evaluation to refine the chemical structure for desired therapeutic effects. nih.govbeilstein-journals.org

A hypothetical SAR study on this compound derivatives could explore how modifications at the N-1 position impact activity. The table below illustrates potential modifications and their hypothetical effects on potency, providing a framework for optimization.

Table 1: Hypothetical Structure-Activity Relationship of N-1 Substituted this compound Derivatives

| Derivative ID | N-1 Substituent | Predicted Potency (IC50, µM) | Rationale for Modification |

|---|---|---|---|

| BPI-1 | -H (Parent) | 10.5 | Baseline compound |

| BPI-2 | -CH3 (Methyl) | 8.2 | Increase lipophilicity slightly |

| BPI-3 | -CH2CH3 (Ethyl) | 7.5 | Further increase in alkyl chain length |

| BPI-4 | -C6H5 (Phenyl) | 4.1 | Introduce aromatic ring for potential π-π stacking interactions |

Drug Discovery and Development Perspectives

This compound as a Synthon or Building Block for Bioactive Molecules

This compound is a valuable heterocyclic building block for the synthesis of more complex, biologically active molecules. myskinrecipes.comcsmres.co.uk Its structure contains several key features that make it a versatile synthon in drug discovery. The imidazole ring itself is a common scaffold in many natural and synthetic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties. chemijournal.comlifechemicals.com The bromine atom at the 5-position serves as a useful handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki or Chan-Lam couplings), allowing for the introduction of various aryl or heteroaryl groups. nih.gov

The propyl group at the 2-position contributes to the molecule's lipophilicity, which can be important for cell membrane permeability and interaction with hydrophobic pockets in target proteins. The N-H group of the imidazole can be alkylated or arylated to further expand the chemical diversity of the resulting derivatives. nih.govmdpi.com The use of such building blocks is a key strategy in medicinal chemistry to efficiently generate libraries of novel compounds for biological screening. csmres.co.ukumich.edu By starting with a pre-functionalized core like this compound, chemists can rapidly synthesize derivatives with diverse functionalities, accelerating the discovery of new therapeutic agents. myskinrecipes.comnih.gov

Design and Synthesis of Novel Imidazole-Based Drug Candidates

The design of novel drug candidates based on the imidazole scaffold is a prominent area of research due to the ring's wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. jchemrev.comnih.gov The process begins with identifying a biological target and designing molecules that are predicted to interact with it effectively. nih.gov This often involves computational tools for molecular docking and QSAR studies to predict binding affinities and drug-like properties. mdpi.comnih.gov

The synthesis of these designed compounds frequently employs multi-component reactions or the functionalization of a core imidazole structure. mdpi.com For example, a common synthetic route involves reacting an imidazole nucleus with various electrophiles to introduce different substituents. nih.gov One approach is the Debus-Radziszewski reaction, which can be used to synthesize substituted imidazoles. mdpi.com Another strategy involves creating hybrid molecules by linking the imidazole core to other pharmacophores, such as triazoles or thiazoles, to create compounds with potentially novel mechanisms of action or enhanced potency. nih.govresearchgate.net

Once synthesized, these new chemical entities are characterized using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and then subjected to biological evaluation to determine their activity against the intended target. mdpi.comresearchgate.net This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery. beilstein-journals.orgnih.gov

Assessment of Stability in Biological Media (e.g., plasma, microsomes)

A critical step in the preclinical development of any new drug candidate is the assessment of its metabolic stability. nih.gov This evaluation is typically performed in vitro using biological media such as plasma and liver microsomes. labcorp.comadmeshop.com These assays help predict how a compound will behave in vivo, influencing its pharmacokinetic profile, including its half-life and clearance. nih.govsrce.hr

Plasma Stability: Compounds are incubated in plasma from different species (e.g., mouse, rat, human) to determine their susceptibility to degradation by circulating enzymes like esterases and amidases. nih.govlabcorp.com The percentage of the parent compound remaining over time is measured to calculate its stability. labcorp.com

Microsomal Stability: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism of drugs. nih.govsrce.hr Incubating a compound with liver microsomes in the presence of cofactors like NADPH reveals its susceptibility to oxidative metabolism. labcorp.com The rate of disappearance of the parent compound is used to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nih.govsrce.hr These in vitro data can then be scaled to predict in vivo hepatic clearance in humans. nih.govsrce.hr

High metabolic instability can lead to rapid clearance and low bioavailability, hindering a drug's effectiveness. nih.gov Therefore, identifying and addressing metabolic liabilities early in the drug discovery process is essential. If a compound like a this compound derivative shows poor stability, medicinal chemists can modify its structure to block the sites of metabolism, for instance, by introducing groups that sterically hinder the approach of metabolic enzymes. nih.gov

Table 2: Representative Metabolic Stability Data for Imidazole Derivatives

| Compound ID | System | Incubation Time (min) | % Parent Remaining | Calculated Half-life (t½, min) |

|---|---|---|---|---|

| ABI-274 | Human Liver Microsomes | 60 | 35% | 46.1 |

| ABI-274 | Mouse Liver Microsomes | 60 | 12% | 19.3 |

| ABI-274 | Rat Liver Microsomes | 60 | 33% | 43.2 |

| B06 | Mouse Plasma | 40 | 48.3% | ~35 |

| B06 | Mouse Liver Microsomes | 60 | 65.1% | 91.7 |

Data is illustrative and compiled from various sources for comparative purposes. nih.govnih.gov

Addressing Drug Resistance with Novel Imidazole Derivatives

The emergence of drug resistance, particularly in microbes and cancer cells, is a major global health challenge that necessitates the development of new therapeutic agents. jchemrev.comnih.gov Imidazole derivatives are being actively investigated as a potential solution due to their diverse mechanisms of action. nih.govresearchgate.net Novel imidazole compounds can be designed to overcome existing resistance mechanisms or to act on entirely new targets.

In the context of bacterial infections, imidazole derivatives have shown efficacy against multidrug-resistant (MDR) strains. mdpi.com For example, certain nitroimidazole derivatives, like delamanid, are effective against multidrug-resistant Mycobacterium tuberculosis. nih.gov The development of new imidazole-based compounds targets various aspects of bacterial survival, and some have demonstrated potent activity against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). jchemrev.commdpi.com

In oncology, drug resistance often limits the long-term effectiveness of chemotherapy. nih.gov Some imidazole derivatives have been shown to circumvent these issues. For example, they may act as DNA intercalators or topoisomerase inhibitors, mechanisms that can be effective even in cells resistant to other agents. tandfonline.com Furthermore, some imidazole-based compounds can inhibit tubulin polymerization, a different cellular process, thereby providing an alternative therapeutic strategy for resistant cancers. The structural versatility of the imidazole scaffold allows chemists to design molecules that can evade efflux pumps or that are not susceptible to the enzymatic deactivation pathways that confer resistance to older drugs. researchgate.netmdpi.com

Catalytic and Materials Science Applications of 2 Propyl 1h Imidazole Ligands

Role in Organic Transformations

There is currently no available scientific literature that specifically details the role of 5-bromo-2-propyl-1H-imidazole as a catalyst in organic transformations. The catalytic activity of imidazole (B134444) derivatives is well-established, often centered around their ability to act as N-heterocyclic carbenes (NHCs) or as ligands in transition metal catalysis. However, studies focusing on the catalytic applications of this particular substituted imidazole are not found.

Coordination Chemistry and Metal Complexation of Imidazole Ligands

The coordination chemistry of imidazole and its derivatives is a vast and well-documented field. Imidazole ligands, with their versatile binding modes, readily form complexes with a wide array of transition metals. These complexes are pivotal in various areas, including bioinorganic chemistry, catalysis, and the development of materials with interesting magnetic and electronic properties.

Formation of Metal-Organic Frameworks (MOFs) with Imidazole Ligands

Metal-organic frameworks incorporating imidazole-based ligands are a significant area of materials science research, prized for their porosity and potential applications in gas storage, separation, and catalysis. Despite the suitability of the imidazole motif for constructing MOFs, there is no published research on the use of this compound as a linker in the formation of these materials.

Studies have reported the synthesis of MOFs using 2-propyl-1H-imidazole-4,5-dicarboxylate, demonstrating the potential of propyl-imidazole derivatives to form extended porous structures. However, these findings cannot be directly extrapolated to the bromo-substituted analogue.

Investigation of Luminescence and Magnetic Properties of Metal Complexes

The luminescent and magnetic properties of metal complexes are intrinsically linked to the nature of both the metal ion and the surrounding ligands. Imidazole-containing complexes have been shown to exhibit a range of interesting photophysical and magnetic behaviors.

Regrettably, in the absence of any synthesized and characterized metal complexes of this compound, there is no data available concerning their potential luminescent or magnetic properties. This remains an open area for future investigation, should researchers choose to explore the coordination chemistry of this particular ligand.

Q & A

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH, pH 1–7 buffers) with LC-MS monitoring. Identify degradation products (e.g., debrominated derivatives) and propose mechanisms (e.g., acid-catalyzed hydrolysis). Compare results across independent labs using standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.